2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, which are heterocyclic rings containing nitrogen atoms. The benzyl group attached to the triazole ring would provide additional structural complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfanyl group. The pyrrole ring, in particular, is known to participate in various chemical reactions due to the presence of a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings, sulfanyl group, and acetamide group could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Screening
The synthesis and structural elucidation of related acetamide derivatives have been extensively studied for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, featuring 1,2,4-triazole rings and acetamide groups, have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. The structural variation in these compounds aims to explore their potential as therapeutic agents against various microbial infections, highlighting the importance of the acetamide moiety in medicinal chemistry (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
Research into acetamide derivatives also encompasses the synthesis of novel compounds for evaluating antitumor activity. For instance, compounds containing the acetamide group, alongside other functional groups such as pyrrole, pyrrolopyrimidine, and thiophene, have been synthesized and assessed for their effectiveness against various cancer cell lines. The exploration of these derivatives underscores the acetamide group's potential role in developing new anticancer therapies, with some compounds demonstrating efficacy surpassing that of known antitumor drugs (Alqasoumi et al., 2009).
Structural and Chemical Properties
The study of acetamide derivatives extends beyond biological activities to include their crystal structures and chemical properties. Investigations into compounds such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their molecular conformations and interactions, which are crucial for understanding their reactivity and potential as drug candidates. These studies contribute to the fundamental knowledge of acetamide derivatives' chemical behavior and their applications in material science and drug design (Subasri et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-12-6-5-11-18(19)23-21(28)16-30-22-25-24-20(15-17-9-3-2-4-10-17)27(22)26-13-7-8-14-26/h2-14H,15-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMDOCABPWRXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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